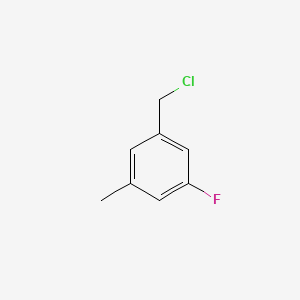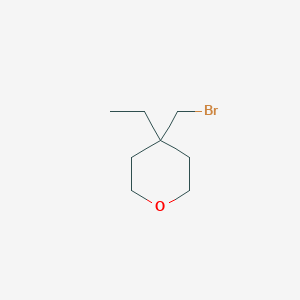![molecular formula C15H25N5O16P2 B12313028 [6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12313028.png)
[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features an azidomethyl group, multiple hydroxyl groups, and a phosphoryl group, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate involves multiple steps. One common method includes the diazotization of diaminofurazan followed by azidation. The reaction typically occurs in a sulfuric acid-phosphoric acid medium, which provides better yields and stability . The reaction mixture is then poured into an aqueous sodium azide solution at low temperatures to complete the azidation process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of overhead stirrers and controlled temperature conditions are essential to handle the viscous reaction mixtures and ensure consistent yields .
Analyse Des Réactions Chimiques
Types of Reactions
[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and copper catalysts for click chemistry reactions .
Major Products
The major products formed from these reactions include triazoles, amines, and various oxidized derivatives, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its azido group makes it a valuable precursor for click chemistry reactions, which are widely used in materials science and drug development .
Biology
In biological research, the compound can be used for labeling and tracking biomolecules. The azido group allows for bioorthogonal labeling, enabling researchers to study cellular processes without interfering with native biological functions .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The ability to modify the molecule through various chemical reactions makes it a versatile candidate for drug development .
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties allow for the creation of novel materials with specific functionalities .
Mécanisme D'action
The mechanism of action of [6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, which can then interact with various biological targets. This bioorthogonal reaction allows for precise labeling and functionalization of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-azido-1,2,5-oxadiazole: Another azido-containing compound used in organic synthesis.
Azido-modified nucleosides: Used for bioorthogonal labeling and functionalization in nucleic acid research.
Uniqueness
What sets [6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate apart is its combination of multiple functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides unique opportunities for creating complex molecules with specific properties .
Propriétés
Formule moléculaire |
C15H25N5O16P2 |
|---|---|
Poids moléculaire |
593.33 g/mol |
Nom IUPAC |
[6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h5-6,8-14,22-26H,1-4H2,(H,28,29)(H,30,31)(H,18,21,27) |
Clé InChI |
IOMVAXLBJJPRDG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


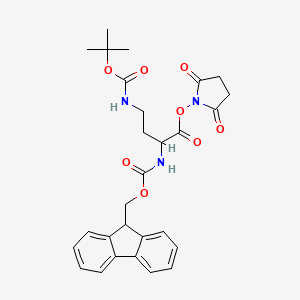
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
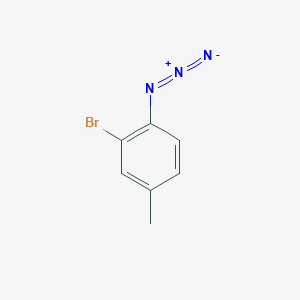
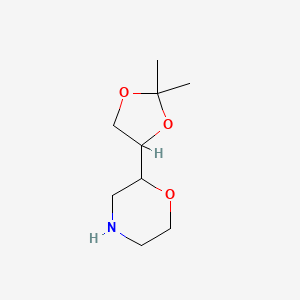



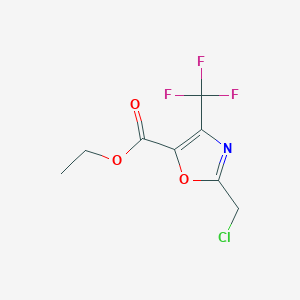
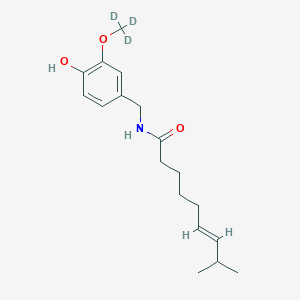
![1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12313007.png)
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
